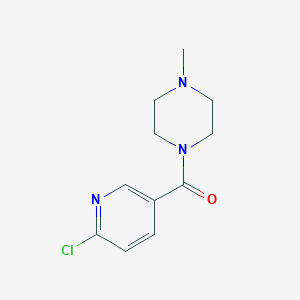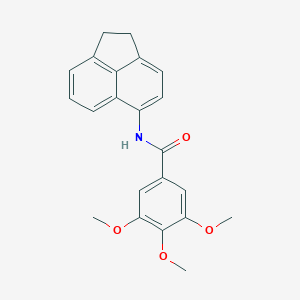![molecular formula C20H18N2O3 B504957 N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B504957.png)
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is an organic compound with a complex structure that includes a phenylethylamine moiety, a carbonyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method is the reaction of 2-furoyl chloride with N-(2-aminophenyl)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide
- N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Uniqueness
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a valuable scaffold for drug design and material science.
Propiedades
Fórmula molecular |
C20H18N2O3 |
|---|---|
Peso molecular |
334.4g/mol |
Nombre IUPAC |
N-[2-(1-phenylethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-14(15-8-3-2-4-9-15)21-19(23)16-10-5-6-11-17(16)22-20(24)18-12-7-13-25-18/h2-14H,1H3,(H,21,23)(H,22,24) |
Clave InChI |
PFSNGPDENSYBKM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B504879.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B504882.png)



![3-chloro-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B504889.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B504892.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B504894.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504896.png)
![N-{4-[(4-bromobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504897.png)
